molecular formula C23H17FN2O3 B2597508 3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide CAS No. 862829-74-1

3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2597508
CAS No.: 862829-74-1
M. Wt: 388.398
InChI Key: DNADNFNEFGBGCG-UHFFFAOYSA-N
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Description

3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzofuran core, a fluorophenyl group, and an acetamido linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Acetamido Linkage Formation: The acetamido group is formed by reacting the intermediate with acetic anhydride in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the benzofuran derivative with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the acetamido group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran core.

    Reduction: Reduced forms of the acetamido group, potentially leading to amine derivatives.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies with proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(4-chlorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide
  • 3-(2-(4-bromophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide
  • 3-(2-(4-methylphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide

Uniqueness

Compared to its analogs, 3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[[2-(4-fluorophenyl)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-16-12-10-15(11-13-16)14-20(27)26-21-18-8-4-5-9-19(18)29-22(21)23(28)25-17-6-2-1-3-7-17/h1-13H,14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNADNFNEFGBGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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